![molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3](/img/structure/B2873508.png)

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

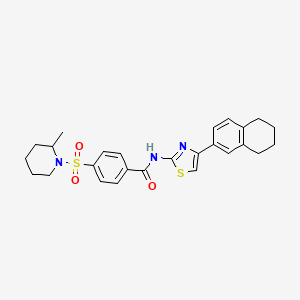

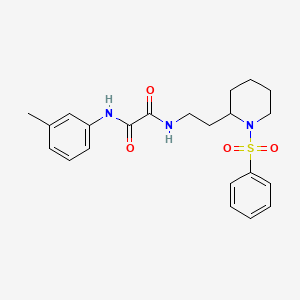

The compound “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a type of 1,4-oxazine . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound is a derivative of 1,4-oxazine, which is a fundamental heterocyclic compound .

Synthesis Analysis

The synthesis of 1,4-oxazine derivatives involves a three-step conversion process . The process begins with the removal of the tert-butoxycarbonyl group from the precursor molecule . This is achieved through thermal deprotection, a process that involves heating the precursor molecule at a specific temperature . The process was first described by Coudert, Gillaizeau and co-workers in 2007 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrNO/c9-6-2-1-3-7-8 (6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, similar in structure to tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions and radical reactions, highlighting their potential for creating a wide array of chemical compounds. The versatility of these compounds is showcased through various reactions including nucleophilic substitutions with aromatic amines and alcohols, azocarboxamide formation, and radical-mediated modifications such as oxygenation, halogenation, and aryl-aryl coupling (Hannelore Jasch et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise in the synthesis of biologically active compounds. For instance, the synthesis and characterization of new compounds, such as tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlight the compound's role as an intermediate in creating benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).

Material Science

In material science, the applications extend to the development of cross-linked polymers. Studies involving the Mannich condensation of related compounds followed by various coupling reactions, including the Sonogashira coupling, have led to the synthesis of acetylenic benzoxazine precursors. These precursors, upon further transformation, facilitate the creation of polyynic derivatives, showcasing a path toward innovative polymeric materials with potential for cross-linking and enhanced material properties (N. Gulia et al., 2012).

Propriétés

IUPAC Name |

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODSCCVOQXLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)